molecular formula C22H29N3O3 B3004184 N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 1049370-62-8

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No.: B3004184
CAS No.: 1049370-62-8
M. Wt: 383.492
InChI Key: JMJXJKVSSSVMCP-UHFFFAOYSA-N
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Description

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C22H29N3O3 and its molecular weight is 383.492. The purity is usually 95%.
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Biological Activity

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide, a compound featuring a piperazine moiety, has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C26H34N4OC_{26}H_{34}N_{4}O. The compound's structure incorporates a methoxyphenyl group attached to a piperazine ring, which is known for its influence on neuropharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that compounds with similar structures often act as selective serotonin reuptake inhibitors (SSRIs) or exhibit activity on dopamine receptors. Specifically, the piperazine ring is crucial for binding to serotonin and dopamine receptors, potentially enhancing mood and cognitive functions.

1. Antidepressant Effects

Studies have shown that derivatives of piperazine compounds can exhibit antidepressant-like effects in animal models. For instance, compounds structurally related to this compound have demonstrated significant reductions in immobility time in the forced swim test (FST), suggesting potential antidepressant properties.

2. Antitumor Activity

Recent investigations into the antitumor potential of piperazine derivatives reveal promising results. For example, certain analogs have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-715.3Apoptosis via Bcl-2 modulation
Compound BA54910.5Caspase activation

3. Anti-inflammatory Properties

Piperazine derivatives are also noted for their anti-inflammatory activities. In vitro studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential therapeutic role in treating inflammatory diseases.

Case Studies

  • Study on Antidepressant Effects :
    A study published in the Journal of Medicinal Chemistry evaluated several piperazine derivatives for their antidepressant activity using the FST model. The compound demonstrated a significant decrease in immobility time compared to control groups, indicating its potential as an antidepressant agent.
  • Antitumor Activity Investigation :
    In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines. Results showed that it effectively inhibited cell proliferation with an IC50 value comparable to established chemotherapeutic agents.
  • Anti-inflammatory Study :
    Research published in Pharmacology Reports highlighted the anti-inflammatory effects of piperazine derivatives, including our compound of interest, showing reduced levels of inflammatory markers in LPS-stimulated macrophages.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-18-7-3-5-9-20(18)28-17-22(26)23-11-12-24-13-15-25(16-14-24)19-8-4-6-10-21(19)27-2/h3-10H,11-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJXJKVSSSVMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.